molecular formula C21H24N4O2S B565030 Mirabegron D5 CAS No. 1215807-38-7

Mirabegron D5

Cat. No. B565030
M. Wt: 401.54
InChI Key: PBAPPPCECJKMCM-RALIUCGRSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Mirabegron is a medication used in the management of overactive bladder . It is in the sympathomimetic class of medications . It is used to treat urgency, urge urinary incontinence, and increased urinary frequency found in the overactive bladder .


Physical And Chemical Properties Analysis

Mirabegron D5 has a molecular weight of 401.5 g/mol . Its molecular formula is C21H24N4O2S . More detailed physical and chemical properties are not available in the searched resources.

Scientific Research Applications

  • Brown Fat Activation and Metabolic Benefits : Mirabegron, a β3-adrenergic receptor agonist, showed potential in increasing brown adipose tissue (BAT) metabolic activity, leading to higher resting energy expenditure, improved insulin sensitivity, glucose effectiveness, and insulin secretion. This suggests its potential use in treating metabolic diseases (O'mara et al., 2020).

  • Degradation Products and Safety : Research on the degradation of Mirabegron under various stress conditions highlighted the importance of understanding its degradation profile for drug safety. The study involved identifying and characterizing degradation products, which is crucial in drug development processes (Kalariya et al., 2015).

  • Treatment of Overactive Bladder in Elderly : Mirabegron was effective and well-tolerated in treating symptoms of overactive bladder in older patients, supporting its use as a therapeutic option in this demographic (Wagg et al., 2014).

  • Improvement in Erectile Function : In a study involving men with overactive bladder and mild to moderate erectile dysfunction, Mirabegron treatment showed improvement in erectile function, suggesting its potential use beyond bladder-related disorders (Karakus et al., 2021).

  • Glucose Homeostasis in Obese Humans : Mirabegron treatment in obese, insulin-resistant humans resulted in improved glucose tolerance, reduced hemoglobin A1c, and better insulin sensitivity. This indicates its potential application in managing obesity-related metabolic conditions (Finlin et al., 2020).

  • Comparison with Antimuscarinic Therapy : A systematic review and meta-analysis comparing Mirabegron with antimuscarinic monotherapies for overactive bladder found Mirabegron to be equally effective but with fewer anticholinergic side effects like dry mouth and constipation (Kelleher et al., 2018).

  • Pharmacokinetic Study : Development and validation of LC-MS/MS methods for determining Mirabegron and its metabolites in human plasma were crucial for supporting the drug's development, including pharmacokinetic studies (van Teijlingen et al., 2012).

  • Cardiovascular Safety : An analysis of the cardiovascular effects of β3-adrenoceptor agonists like Mirabegron in clinical studies suggested that its cardiovascular safety is acceptable at therapeutic doses, comparable to antimuscarinic agents used for overactive bladder syndrome (Rosa et al., 2016).

  • Atherosclerosis Risk : A study raised concerns about mirabegron potentially exacerbating atherosclerosis by activating brown fat, which could increase the risk of cardiovascular and cerebrovascular diseases (Sui et al., 2019).

  • Absorption Mechanism : Research on the intestinal absorption mechanism of Mirabegron highlighted the involvement of human efflux and/or influx transport systems, suggesting that P-glycoprotein might play a role in its efflux during the intestinal absorption process (Takusagawa et al., 2013).

  • Effects of Food Intake : A study examined how food intake affects the pharmacokinetic properties of Mirabegron, finding that food intake could decrease mirabegron plasma exposure, though the clinical implications of this effect were considered minimal (Lee et al., 2013).

Safety And Hazards

Mirabegron is contraindicated in patients with severe uncontrolled hypertension (systolic blood pressure ≥180 mm Hg or diastolic blood pressure ≥110 mm Hg, or both) . Regular monitoring of blood pressure is important, especially in patients with pre-existing hypertension .

Future Directions

Mirabegron has been found to potentially increase human BAT activity, REE, NEFA content, body temperature, HR, blood pressure, and blood insulin content . These effects may lead to reductions in blood glucose levels in obese/overweight and diabetic patients . Additionally, the activation of BAT by mirabegron could represent a novel approach for treating obesity, diabetes, and cardiovascular disease .

properties

IUPAC Name

2-(2-amino-1,3-thiazol-4-yl)-N-[4-[2-[[2-hydroxy-2-(2,3,4,5,6-pentadeuteriophenyl)ethyl]amino]ethyl]phenyl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24N4O2S/c22-21-25-18(14-28-21)12-20(27)24-17-8-6-15(7-9-17)10-11-23-13-19(26)16-4-2-1-3-5-16/h1-9,14,19,23,26H,10-13H2,(H2,22,25)(H,24,27)/i1D,2D,3D,4D,5D
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PBAPPPCECJKMCM-RALIUCGRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(CNCCC2=CC=C(C=C2)NC(=O)CC3=CSC(=N3)N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1=C(C(=C(C(=C1[2H])[2H])C(CNCCC2=CC=C(C=C2)NC(=O)CC3=CSC(=N3)N)O)[2H])[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24N4O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

401.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

rac Mirabegron-d5

Citations

For This Compound
1
Citations
R Van Teijlingen, J Meijer, S Takusagawa… - … of Chromatography B, 2012 - Elsevier
… 382984 (M11), YM-538858 (M12), YM-538859 (M13), YM-554028 (M14) formate, YM-9636324 (M15), and YM-208876 (M16) hydrochloride), and the internal standards (mirabegron-d5 …
Number of citations: 47 www.sciencedirect.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.